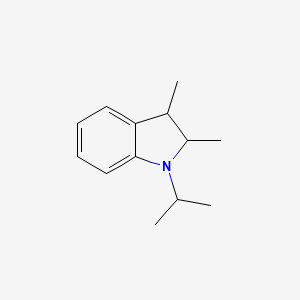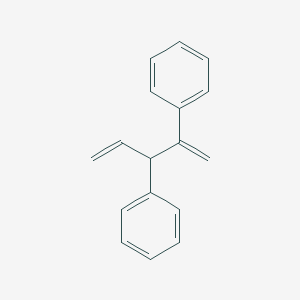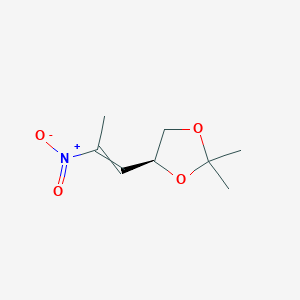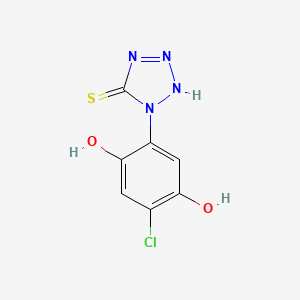![molecular formula C16H21N3O B12560590 Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- CAS No. 191219-86-0](/img/structure/B12560590.png)
Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- can be achieved through various methods. One common approach involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method includes the use of microwave irradiation to expedite the reaction, which significantly reduces the reaction time compared to conventional heating .
Industrial Production Methods: Industrial production of this compound typically involves optimizing reaction conditions to maximize yield and purity. The use of solvents like DMF and catalysts such as iodine (I2) has been shown to be effective. Microwave irradiation is also employed to enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions: Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents like bromine or chlorine .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
科学研究应用
Pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- has a wide range of scientific research applications. It has been studied for its antimicrobial activity, showing broad-spectrum antibacterial and antifungal properties . Other applications include its use as a CNS depressant, anticonvulsant, and antipyretic agent .
作用机制
The mechanism of action of pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit tyrosine kinases and extracellular regulated protein kinases, which are involved in cancer cell proliferation . The compound also targets dihydrofolate reductase and cyclin-dependent kinases, contributing to its anticancer activity .
相似化合物的比较
Similar Compounds: Similar compounds include 2-thioxodihydropyrido[2,3-d]pyrimidine and 7-deazaadenine derivatives . These compounds share structural similarities with pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- and exhibit comparable biological activities.
Uniqueness: What sets pyrido[2,3-d]pyrimidin-2(1H)-one, 4-cyclohexyl-1-ethyl-7-methyl- apart is its unique combination of substituents, which enhances its biological activity and selectivity. The presence of the cyclohexyl, ethyl, and methyl groups contributes to its distinct pharmacokinetic properties and makes it a valuable compound for further research and development .
属性
CAS 编号 |
191219-86-0 |
|---|---|
分子式 |
C16H21N3O |
分子量 |
271.36 g/mol |
IUPAC 名称 |
4-cyclohexyl-1-ethyl-7-methylpyrido[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C16H21N3O/c1-3-19-15-13(10-9-11(2)17-15)14(18-16(19)20)12-7-5-4-6-8-12/h9-10,12H,3-8H2,1-2H3 |
InChI 键 |
AFORUUDXYIKHFK-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=CC(=N2)C)C(=NC1=O)C3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{[(Ethylsulfanyl)methoxy]methyl}benzene](/img/structure/B12560511.png)
![Ethyl 3-[chloro(dimethyl)silyl]prop-2-enoate](/img/structure/B12560519.png)

![4-[(E)-Acetyldiazenyl]-5-(methanesulfonyl)benzene-1,2-dicarbonitrile](/img/structure/B12560532.png)



![6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine](/img/structure/B12560569.png)
![Methyl (1R,6R)-bicyclo[4.2.0]oct-7-ene-7-carboxylate](/img/structure/B12560572.png)

![4-[3-Diphenylphosphoryl-1-(4-hydroxy-3,5-dimethylphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B12560580.png)

![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)
